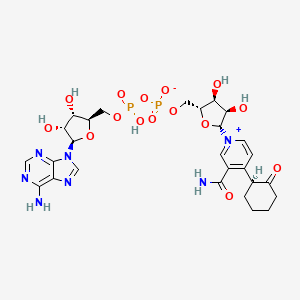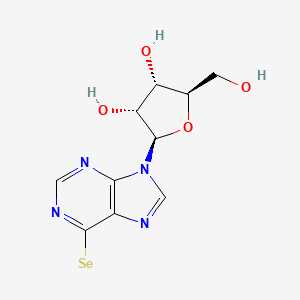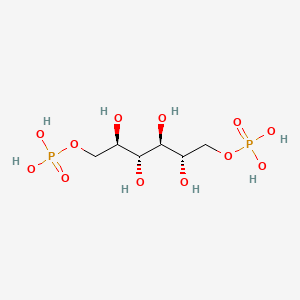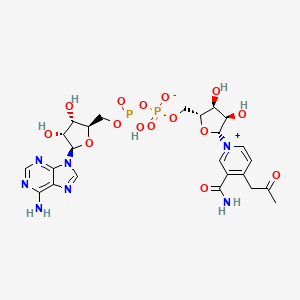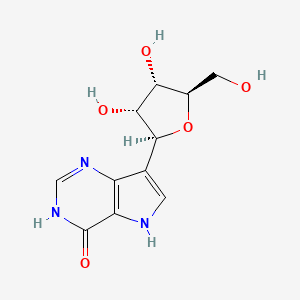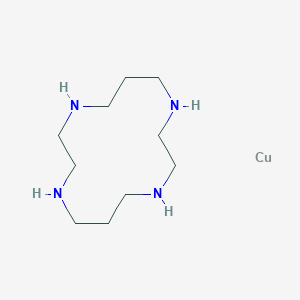
copper;1,4,8,11-tetrazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cu-Cyclam, also known as copper(II) cyclam, is a coordination complex formed between copper ions and the macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane. This compound is known for its high thermodynamic and kinetic stability, making it an important subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Cu-Cyclam typically involves the reaction of copper salts with the macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane. One common method involves dissolving the ligand in methanol and then adding a copper salt, such as copper(II) acetate, to the solution. The reaction mixture is stirred at room temperature, and the resulting complex is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Cu-Cyclam undergoes various types of chemical reactions, including:
Oxidation: Cu-Cyclam can participate in oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: The complex can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Cu-Cyclam can undergo substitution reactions, where ligands coordinated to the copper ion are replaced by other ligands.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cu-Cyclam has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Mécanisme D'action
The mechanism of action of Cu-Cyclam involves the coordination of the copper ion with the nitrogen atoms of the macrocyclic ligand. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use .
Comparaison Avec Des Composés Similaires
Cu-Cyclam is unique compared to other similar compounds due to its high stability and versatility in various applications. Similar compounds include:
Iron(III) cyclam: Used in similar applications but with different reactivity and stability profiles.
Nickel(II) cyclam: Another similar complex with distinct chemical properties and applications.
Cu-Cyclam stands out due to its specific coordination chemistry and the ability to form stable complexes with copper ions, making it highly valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H24CuN4 |
|---|---|
Poids moléculaire |
263.87 g/mol |
Nom IUPAC |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2; |
Clé InChI |
LXENXYBNGDTDRA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCNCCNC1.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
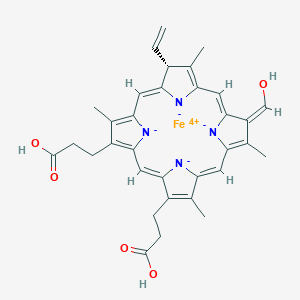
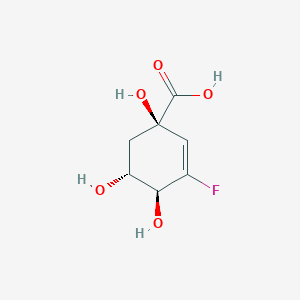

![(2S,6S,7S)-8-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-{3-[(hydroxymethyl)(methyl)amino]-1-methylprop-2-en-1-yl}-7-methoxy-2,6-dimethyl-3-oxooctyl acetate](/img/structure/B10777908.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777909.png)
